2,2'-Anhydrocytidine, also known as cyclocytidine, is a synthetic nucleoside analog derived from cytidine. In this compound, the hydroxyl group at the 2' position is replaced by an oxygen bridge, creating a cyclic structure. This modification enhances its stability and bioactivity compared to its parent compound. 2,2'-Anhydrocytidine serves as a prodrug that is metabolized into cytarabine, an important antineoplastic agent used in chemotherapy for treating various cancers, particularly leukemia and lymphoma .
2,2'-Anhydrocytidine is classified as a nucleoside analog and is primarily synthesized through chemical methods rather than being isolated from natural sources. Its structural modification allows it to mimic nucleosides involved in nucleic acid metabolism, making it valuable in pharmaceutical applications. The compound is also recognized by its CAS number 10212-25-6 and has been studied for its potential in various therapeutic contexts .
The synthesis of 2,2'-Anhydrocytidine typically involves the cyclization of cytidine under acidic conditions. The process can be summarized as follows:
In industrial settings, this synthesis is optimized for high yield and purity, often involving multiple purification steps to meet pharmaceutical standards.
The molecular formula for 2,2'-Anhydrocytidine is C9H12N3O4, with a molecular weight of approximately 228.21 g/mol. The compound features a cyclic structure that enhances its stability compared to linear nucleosides.
Key structural features include:
This unique structure allows it to interact effectively with biological targets in a manner similar to natural nucleosides .
2,2'-Anhydrocytidine undergoes several chemical reactions that can modify its structure:
These reactions are significant for generating derivatives with altered biological activities or improved pharmacological properties.
The mechanism of action of 2,2'-Anhydrocytidine primarily revolves around its conversion to cytarabine within biological systems. Once administered:
This mechanism underscores the importance of 2,2'-Anhydrocytidine as a prodrug in cancer therapy .
These properties are crucial for determining how the compound behaves in biological systems and its formulation in pharmaceutical applications .
2,2'-Anhydrocytidine has several notable applications in scientific research and medicine:
The discovery of 2,2'-Anhydrocytidine emerged serendipitously in the 1950s during investigations into the chemical stability of nucleic acid components. Researchers observed that under dehydrating conditions or in the presence of specific catalysts, cytidine underwent an unexpected intramolecular cyclization, forming a fused bicyclic structure comprising an oxazoline ring system annulated to the sugar ring. This structure, initially termed "cyclocytidine," represented a novel class of modified nucleosides with significant structural deviation from natural analogs. Its systematic chemical designation became 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine, highlighting the shift in sugar configuration consequential to the bicyclic bridge formation [3] [4].
Early synthetic routes focused on chemical cyclization of cytidine or its derivatives using reagents like carbodiimides or aryl sulfonyl chlorides. These methods, while effective in the laboratory, often suffered from anomeric mixtures and required careful purification. The significance of its bicyclic nature became apparent through X-ray crystallographic studies, which confirmed the fused ring system locking the sugar in a rigid conformation and altering the electronic properties of the nucleobase. This structural rigidity contrasted sharply with the flexibility of natural nucleosides and presented intriguing questions regarding its potential biochemical interactions. Concurrently, the discovery of naturally occurring anhydronucleosides in certain microbial systems hinted at a broader biological relevance beyond synthetic chemistry, stimulating further exploration into their physicochemical and potential pharmacological properties [3] [4].
Table 1: Key Historical Milestones in 2,2'-Anhydrocytidine Research
| Time Period | Key Advancement | Significance |
|---|---|---|
| 1950s | Initial Synthesis & Structural Characterization | Identification of bicyclic structure via chemical cyclization of cytidine derivatives |
| 1960s-1970s | Discovery of Biological Activity | Recognition of cytostatic effects and intracellular conversion to cytarabine |
| 1970s-1980s | Development of Clinical Formulation (Ancitabine HCl) | Optimization of hydrochloride salt for stability and solubility |
| 1990s-Present | Elucidation in Prebiotic Chemistry Context | Identification as plausible prebiotic intermediate in nucleoside synthesis pathways |
| 2000s-Present | Detailed Mechanistic Studies (Activation & Resistance) | Molecular understanding of prodrug activation kinetics and metabolic pathways |
The therapeutic value of 2,2'-Anhydrocytidine stems almost entirely from its role as an inactive prodrug of cytarabine (ara-C), a clinically essential antimetabolite used primarily in the treatment of acute leukemias. While cytarabine itself is a potent inhibitor of DNA synthesis, its clinical utility is hampered by rapid deamination by cytidine deaminase (CDA) present in plasma and liver, converting it into the inactive metabolite uracil arabinoside (ara-U). This results in a short plasma half-life and necessitates continuous intravenous infusion for therapeutic efficacy. 2,2'-Anhydrocytidine was identified as a molecule capable of circumventing this limitation due to its inherent resistance to deamination conferred by the bicyclic structure shielding the 4-amino group of the cytosine base—the primary site of deaminase attack [3].
Following administration (typically as its stable hydrochloride salt, CAS 10212-25-6), 2,2'-Anhydrocytidine undergoes enzymatic hydrolysis primarily in the liver and within target cells. This hydrolysis is catalyzed by pyrimidine nucleoside phosphorylases and other phosphorolytic enzymes, which cleave the anhydro bridge, yielding the biologically active cytarabine. Critically, this hydrolysis occurs intracellularly, effectively delivering cytarabine directly to its site of action while minimizing systemic exposure and deamination. This targeted activation mechanism translates to a prolonged half-life and enhanced therapeutic index compared to direct cytarabine administration. The prodrug's ability to penetrate cellular membranes effectively, aided by nucleoside transporters, further enhances its intracellular accumulation and subsequent activation [3].
Beyond overcoming deamination, the bicyclic structure of 2,2'-Anhydrocytidine alters its recognition by kinases. Unlike cytarabine, which requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (ara-CTP), the intact prodrug is not a substrate for dCK. Only upon hydrolysis to cytarabine does it enter the phosphorylation cascade. This delayed activation contributes to a sustained intracellular concentration of ara-CTP, prolonging the inhibition of DNA polymerase and ultimately leading to termination of DNA chain elongation in rapidly dividing cancer cells. Its primary clinical application remains in hematological malignancies, particularly acute myeloid leukemia (AML), often in combination regimens. Research also explores its potential in targeted delivery systems and as a scaffold for developing novel nucleoside analogs with improved pharmacokinetic profiles [3].
Table 2: Prodrug Properties and Activation Pathway of 2,2'-Anhydrocytidine
| Property/Step | Description | Therapeutic Advantage |
|---|---|---|
| Chemical Structure | Bicyclic cytidine analog (2,2'-anhydro bridge) | Intrinsic resistance to deamination by cytidine deaminase (CDA) |
| Administration Form | Typically as hydrochloride salt (Water-soluble crystal/powder) | Facilitates formulation and systemic delivery |
| Key Activation Step | Enzymatic hydrolysis of anhydro bridge (Liver & intracellular) | Targeted release of cytarabine at site of action |
| Primary Active Metabolite | Cytarabine (Ara-C) | Inhibits DNA polymerase and incorporates into DNA causing chain termination |
| Final Active Form | Cytarabine Triphosphate (Ara-CTP) | Direct inhibitor of DNA synthesis |
| Key Resistance Mechanism Overcome | Plasma/Systemic Deamination (CDA) | Prolongs effective half-life of active moiety |
Beyond its pharmacological significance, 2,2'-Anhydrocytidine has garnered substantial interest in the field of prebiotic chemistry as a potential key intermediate in the abiotic synthesis of canonical nucleosides and the emergence of primordial genetic polymers. The "RNA world" hypothesis posits RNA as the first self-replicating information-carrying molecule, but the prebiotic synthesis of its components, particularly pyrimidine nucleosides like cytidine and uridine, presents significant challenges due to low yields and lack of stereoselectivity. Research over the past two decades has revealed pathways where anhydronucleosides, including structures analogous to 2,2'-Anhydrocytidine, serve as crucial intermediates in high-yielding, stereoselective routes to both RNA and DNA building blocks under plausible early Earth conditions [1] [5].
Central to these pathways is the synthesis of α-2-thiocytidine (13) from ribo-aminooxazoline (RAO, 10) and cyanoacetylene (11). Under certain conditions, such as in the dark, α-2-thiocytidine hydrolyzes to α-2-thiouridine (14), which readily cyclizes to anhydrouridine (15). Crucially, anhydrouridine (15) and related α-anhydropyrimidines like α-anhydrocytidine (12) possess a reactive anhydro bridge analogous to that in synthetic 2,2'-Anhydrocytidine. This bridge acts as an intramolecular leaving group, making these compounds highly activated glycosyl donors in prebiotic transglycosylation reactions. Their fixed furanosyl form and specific stereochemistry (α-configuration at C1' and C2') promote highly stereoselective β-glycosidic bond formation when reacting with purine bases or their precursors [1].
Remarkably, studies demonstrate that anhydrouridine (15) reacts efficiently with 8-mercaptoadenine (16) in dry-state reactions (simulating evaporating lagoons or hydrothermal fields), particularly when catalyzed by magnesium ions (Mg²⁺) – abundant in seawater – yielding N9- and N7-8,2'-anhydro-thioadenosine (18, 19) in high combined yields (up to 87%). These thioanhydropurine nucleosides are themselves precursors to deoxyadenosine (dA) and deoxyinosine (dI) via photoreduction involving hydrogen sulfide (H₂S), another key prebiotically available volcanic gas [1] [5]. This network demonstrates a convergent synthesis where key intermediates in pyrimidine nucleoside synthesis (like 15) also serve as substrates for generating purine deoxynucleosides, supporting the concept of an "R/DNA world". This model proposes that the first genetic systems may have utilized heterogeneous RNA-DNA chimeras, with selective abiotic synthesis pathways providing mixtures like uridine (U), cytidine (C), deoxyadenosine (dA), and deoxyinosine (dI) in the same geochemical environment before the emergence of life [1].
Furthermore, the intrinsic chemical stability conferred by the anhydro bridge, compared to the hydrolytic lability of canonical nucleosides, suggests molecules like 2,2'-Anhydrocytidine could have persisted longer in fluctuating prebiotic environments (wet-dry cycles, UV radiation). This stability would facilitate their accumulation and participation in subsequent reactions, such as phosphorylation (potentially using minerals like schreibersite or activated phosphorus species like diamidophosphate) and polymerization, forming early oligomeric chains. Their role as activated intermediates capable of transferring the sugar moiety underscores their potential importance in the transition from prebiotic chemical building blocks to informational polymers capable of evolution [1] [4] [5].
Table 3: Prebiotic Relevance of Anhydrocytidine Analogs
| Prebiotic Attribute | Manifestation in Anhydrocytidine Analogs | Significance for Origins of Life |
|---|---|---|
| Formation Pathway | From α-2-thiocytidine via hydrolysis/cyclization; From RAO and cyanoacetylene | Integrates with established high-yielding prebiotic pyrimidine synthesis |
| Stability | Enhanced resistance to hydrolysis compared to canonical nucleosides | Persistence in fluctuating prebiotic environments (wet-dry cycles) |
| Reactivity | Activated glycosyl donor (Transglycosylation) | Stereoselective formation of purine (deoxy)ribonucleosides (dA, dI) |
| Mineral Interaction | Mg²⁺ catalysis dramatically improves glycosylation yields | Leverages abundant prebiotic ions (seawater) |
| Synthetic Convergence | Uses intermediates shared with pyrimidine ribonucleoside synthesis | Enables co-localized synthesis of RNA & DNA building blocks (R/DNA world) |
| Downstream Processing | Potential precursor to arabino- and ribo-nucleosides via reduction/hydrolysis | Links to potential alternative genetic polymers (ANA) and canonical RNA |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8